molecular formula C18H16Cl2F2N4S2 B4635511 N,N-BIS(3-CHLORO-4-FLUOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE

N,N-BIS(3-CHLORO-4-FLUOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE

Cat. No.: B4635511
M. Wt: 461.4 g/mol
InChI Key: ZPBHMHWGMUUIRQ-UHFFFAOYSA-N
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Description

N,N-BIS(3-CHLORO-4-FLUOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE is a complex organic compound characterized by the presence of chlorine and fluorine atoms attached to phenyl rings, and a tetrahydropyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(3-CHLORO-4-FLUOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE typically involves the reaction of 3-chloro-4-fluoroaniline with tetrahydropyrazine-1,4-dicarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction mixture is heated under reflux conditions to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to achieve maximum yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(3-CHLORO-4-FLUOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

N,N-BIS(3-CHLORO-4-FLUOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-BIS(3-CHLORO-4-FLUOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain microorganisms and cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-BIS(3-CHLORO-4-FLUOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE is unique due to its specific combination of chlorine and fluorine atoms on the phenyl rings and the tetrahydropyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-N,4-N-bis(3-chloro-4-fluorophenyl)piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F2N4S2/c19-13-9-11(1-3-15(13)21)23-17(27)25-5-7-26(8-6-25)18(28)24-12-2-4-16(22)14(20)10-12/h1-4,9-10H,5-8H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBHMHWGMUUIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NC2=CC(=C(C=C2)F)Cl)C(=S)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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